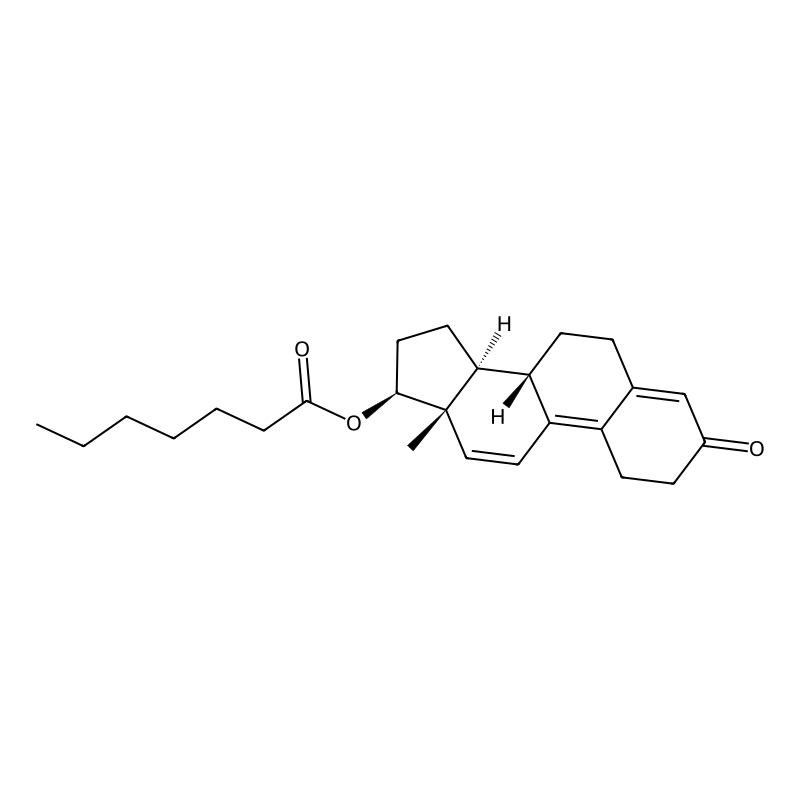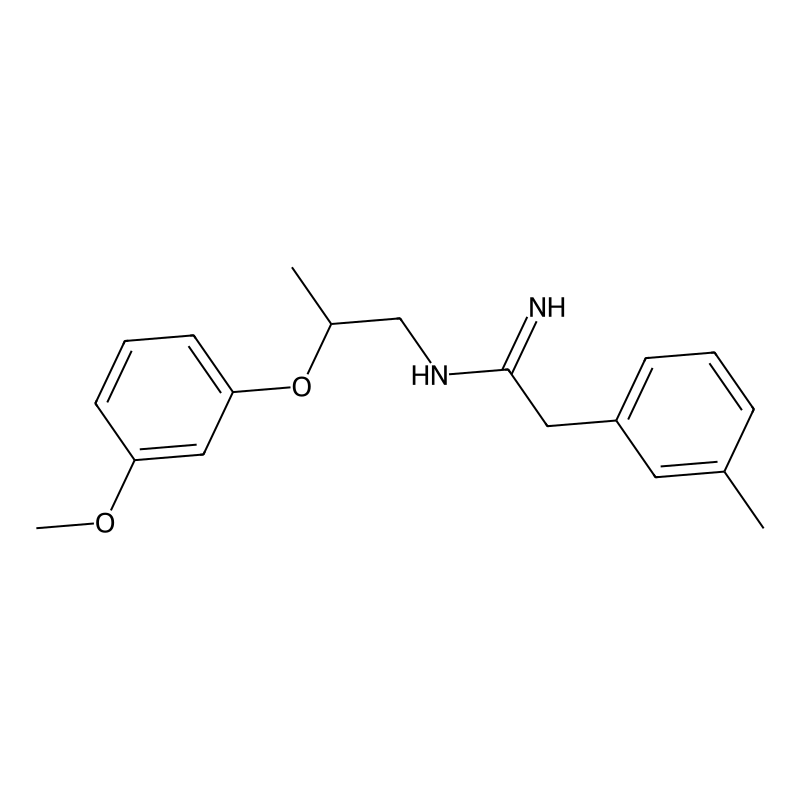1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid is a chemical compound characterized by its unique structure, which includes a cyclopropane ring and a pyridine moiety. Its molecular formula is C₉H₈FNO₂, and it has a molecular weight of approximately 181.16 g/mol. The presence of the fluorine atom in the pyridine ring contributes to its distinct chemical properties, potentially influencing its reactivity and biological interactions .
There is no current information available on the mechanism of action of this specific compound.
The reactivity of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid can be attributed to both the carboxylic acid functional group and the fluorinated pyridine ring. Key reactions include:
- Esterification: The carboxylic acid can react with alcohols to form esters.
- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of cyclopropane derivatives.
- Nucleophilic Substitution: The fluorine atom can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
These reactions make it a versatile intermediate in organic synthesis .
Research indicates that 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid exhibits various biological activities. It may have potential applications in medicinal chemistry, particularly as an antibacterial or anticancer agent. The fluorinated pyridine structure is often associated with enhanced bioactivity due to increased lipophilicity and metabolic stability .
Several synthetic routes have been explored for the preparation of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid:
- Cyclopropanation Reactions: Cyclopropanation can be achieved using diazo compounds or transition metal catalysts.
- Fluorination: Introduction of the fluorine atom can be accomplished via electrophilic aromatic substitution or direct fluorination techniques.
- Carboxylation: The final carboxylic acid group can be introduced through carbon dioxide insertion or via Grignard reagents followed by hydrolysis.
These methods highlight the compound's synthetic accessibility and versatility in organic synthesis .
1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid has potential applications in:
- Pharmaceutical Development: As a lead compound for developing new drugs targeting bacterial infections or cancer.
- Chemical Research: As an intermediate in the synthesis of more complex molecules.
- Material Science: In developing new materials with specific electronic or optical properties due to its unique structure .
Interaction studies involving 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid focus on its binding affinity with various biological targets. Preliminary studies suggest that it may interact with specific enzymes or receptors, potentially influencing metabolic pathways. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile .
Several compounds share structural similarities with 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid | Similar cyclopropane structure; different fluorine position | Potentially different biological activity |
| 3-(3-Fluoropyridin-2-yl)propanoic acid | Propanoic acid instead of cyclopropane | Different steric and electronic properties |
| 4-(3-Fluoropyridin-2-yl)butanoic acid | Longer carbon chain | May exhibit different pharmacokinetics |
These compounds highlight the uniqueness of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid, particularly in terms of its three-membered ring structure, which imparts distinct chemical reactivity and potential biological activity not found in its analogs .








